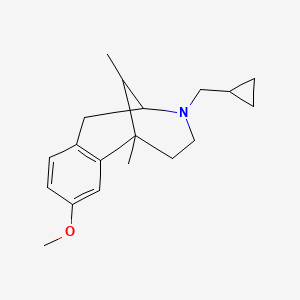
2,4,6-Triphenylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenylheptane is an organic compound characterized by a heptane backbone substituted with three phenyl groups at the 2nd, 4th, and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylheptane typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the use of benzalacetophenone and acetophenone in the presence of a catalyst such as fluoboric acid. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing and subsequent crystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triphenylheptane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce any present functional groups to simpler forms.
Substitution: Phenyl groups in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenylheptane has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenylheptane involves its interaction with molecular targets through various pathways. The compound’s conformational flexibility allows it to adopt different states, which can influence its reactivity and interactions with other molecules. Studies have shown that the compound exhibits specific relaxation processes depending on its isomeric form, which can affect its overall behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenylpentane: This compound has a similar structure but with two phenyl groups instead of three. It serves as a simpler model for studying conformational dynamics.
2,4,6-Triphenylpyrylium Tetrafluoroborate: This compound is used in various synthetic applications and has a different functional group arrangement compared to 2,4,6-Triphenylheptane.
Uniqueness: this compound is unique due to its three phenyl groups, which provide a higher degree of conformational flexibility and potential for diverse chemical reactivity. This makes it a valuable compound for studying molecular dynamics and developing advanced materials.
Eigenschaften
CAS-Nummer |
22094-76-4 |
|---|---|
Molekularformel |
C25H28 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,6-diphenylheptan-4-ylbenzene |
InChI |
InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
InChI-Schlüssel |
UGXZATJBUAYFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



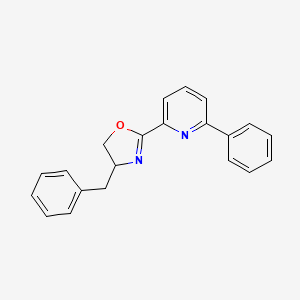
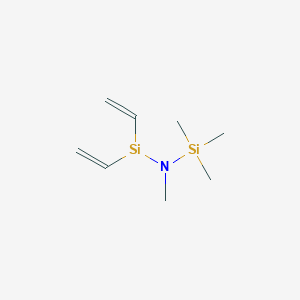
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
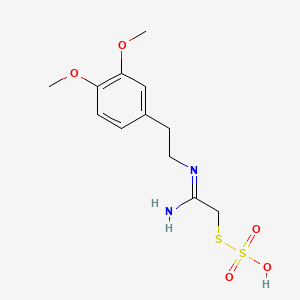

![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
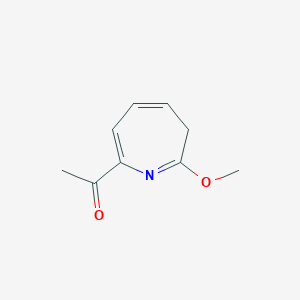

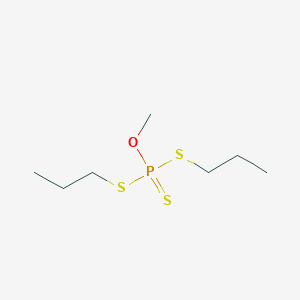
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)
